molecular formula C19H23N3O4 B3013035 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 1396714-79-6

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone

Cat. No.: B3013035
CAS No.: 1396714-79-6
M. Wt: 357.41
InChI Key: KOTLXXUJUSWGLY-UHFFFAOYSA-N
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Description

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • 1,2,4-Oxadiazole moiety : Known for its diverse biological activities.
  • Diethoxyphenyl group : Contributes to the lipophilicity and overall stability of the compound.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight342.39 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring : Utilizing cyclization reactions from appropriate precursors.
  • Azetidine ring formation : Achieved through nucleophilic substitution reactions.
  • Attachment of the diethoxyphenyl group : Conducted via electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains, including resistant strains such as Staphylococcus aureus.

A study on related 1,3,4-oxadiazole derivatives highlighted their strong bactericidal effects without significant cytotoxicity to normal cell lines like L929 . The mechanism appears to involve disruption of biofilm formation and interference with bacterial transcription processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others enhanced cell viability compared to controls .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival.
  • Receptor modulation : The azetidine component may facilitate binding to various receptors involved in cellular signaling pathways.

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other similar structures:

Compound TypeExampleBiological Activity
Oxadiazole Derivatives3-Acetyl-1,3,4-oxadiazolineAntimicrobial
Quinazolinone Derivatives2-Methylquinazolin derivativesAnticancer
Piperidine DerivativesPiperidine-based compoundsAnalgesic and anti-inflammatory

Case Studies

Recent literature reviews have documented the synthesis and biological testing of various oxadiazole derivatives. For instance:

  • A study on 3-acetyl derivatives demonstrated high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Another research focused on the cytotoxic effects of oxadiazole compounds against cancer cell lines showed varied responses based on structural modifications.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-24-15-8-7-13(9-16(15)25-4-2)19(23)22-10-14(11-22)18-20-17(21-26-18)12-5-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLXXUJUSWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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